molecular formula C27H22N2O5S B2955006 3-[4-(BENZYLOXY)PHENYL]-5-{5-[(4-METHYLBENZENESULFONYL)METHYL]FURAN-2-YL}-1,2,4-OXADIAZOLE CAS No. 1358985-22-4

3-[4-(BENZYLOXY)PHENYL]-5-{5-[(4-METHYLBENZENESULFONYL)METHYL]FURAN-2-YL}-1,2,4-OXADIAZOLE

Cat. No.: B2955006
CAS No.: 1358985-22-4
M. Wt: 486.54
InChI Key: HGYSJDXNGZXMKG-UHFFFAOYSA-N
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Description

3-[4-(Benzyloxy)phenyl]-5-{5-[(4-methylbenzenesulfonyl)methyl]furan-2-yl}-1,2,4-oxadiazole (CAS# 1358985-22-4) is a synthetic small molecule with a molecular formula of C27H22N2O5S and a molecular weight of 486.54 g/mol . This compound features a 1,2,4-oxadiazole core, a heterocycle recognized for its significant pharmacological potential and bioisosteric properties, often serving as a metabolically stable analog for ester and amide functionalities in drug discovery . The 1,2,4-oxadiazole scaffold is of high interest in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities in scientific research. These include investigation as multifunctional agents for neurodegenerative diseases , antimicrobial agents , and anticancer agents . The specific substitution pattern on this compound—incorporating furan and benzenesulfonyl groups—suggests it is a valuable chemical entity for probing new biological targets and structure-activity relationships (SAR). This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, a candidate for high-throughput screening libraries, or a lead compound for the development of novel therapeutic agents.

Properties

IUPAC Name

5-[5-[(4-methylphenyl)sulfonylmethyl]furan-2-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O5S/c1-19-7-14-24(15-8-19)35(30,31)18-23-13-16-25(33-23)27-28-26(29-34-27)21-9-11-22(12-10-21)32-17-20-5-3-2-4-6-20/h2-16H,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYSJDXNGZXMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(O2)C3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(BENZYLOXY)PHENYL]-5-{5-[(4-METHYLBENZENESULFONYL)METHYL]FURAN-2-YL}-1,2,4-OXADIAZOLE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(benzyloxy)benzohydrazide with 5-(bromomethyl)furan-2-carbaldehyde in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-[4-(BENZYLOXY)PHENYL]-5-{5-[(4-METHYLBENZENESULFONYL)METHYL]FURAN-2-YL}-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the benzyloxy and furan moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[4-(BENZYLOXY)PHENYL]-5-{5-[(4-METHYLBENZENESULFONYL)METHYL]FURAN-2-YL}-1,2,4-OXADIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(BENZYLOXY)PHENYL]-5-{5-[(4-METHYLBENZENESULFONYL)METHYL]FURAN-2-YL}-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting biological pathways essential for microbial or cancer cell survival . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: 1,2,4-Oxadiazole Derivatives

  • 5-Cyclobutyl-3-{[(4-fluorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole ():
    • Substituents: Cyclobutyl at position 5, fluorophenylsulfonylmethyl at position 3.
    • Key Difference: The fluorophenylsulfonyl group replaces the 4-methylbenzenesulfonylmethyl-furan system in the target compound. Fluorine atoms often enhance metabolic stability and electronegativity, influencing target affinity .
  • 5-(Chloromethyl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole ():
    • Substituents: Chloromethyl at position 5, trifluoromethylphenyl at position 3.
    • Key Difference: The chloromethyl group introduces reactivity for further derivatization, while the trifluoromethylphenyl group increases hydrophobicity compared to the benzyloxy phenyl group .

Isomeric Analogs: 1,3,4-Oxadiazoles

  • 2-Amino-5-(4-substituted phenyl)-1,3,4-oxadiazoles (): Substituents: Amino group at position 2, substituted phenyl at position 5.
  • 5-Substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides ():
    • Substituents: Piperidinylsulfonyl benzyl groups.
    • Key Difference: Sulfonyl groups linked to benzyl sulfides enhance antibacterial activity, as demonstrated in in vitro assays .

Sulfonyl-Containing Compounds

  • 4-{5-[(Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzenesulfonamide (): Substituents: Furan-linked thiazolidinone and sulfonamide. Key Difference: The sulfonamide group replaces the sulfonylmethyl group in the target compound, offering hydrogen-bonding capabilities .
  • 3-[(4-Methylbenzyl)sulfinyl]-4-phenyl-5-([3-(trifluoromethyl)phenoxy]methyl)-4H-1,2,4-triazole (): Substituents: Sulfinyl and trifluoromethylphenoxy groups on a triazole core. Key Difference: The sulfinyl group (oxidized sulfur) increases polarity compared to sulfonyl groups, impacting solubility and target interactions .

Benzyl-Containing Derivatives

  • 4-Benzyl-1,3-oxazole derivatives (): Substituents: Benzyl groups fused to oxazole rings.
  • 3-([(4-Bromobenzyl)sulfinyl]methyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole (): Substituents: Bromo- and dichlorobenzyl groups. Key Difference: Halogenated benzyl groups enhance electrophilicity and antibacterial potency compared to non-halogenated analogs .

Biological Activity

The compound 3-[4-(benzyloxy)phenyl]-5-{5-[(4-methylbenzenesulfonyl)methyl]furan-2-yl}-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The compound's structure can be summarized as follows:

  • Core Structure : 1,2,4-Oxadiazole
  • Substituents :
    • Benzyloxy group on one phenyl ring.
    • Methylbenzenesulfonyl group on the furan moiety.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, a study highlighted the ability of certain oxadiazoles to induce apoptosis in hepatocellular carcinoma (HCC) cells by modulating the NF-κB signaling pathway. The mechanism involved the inhibition of IκB phosphorylation and subsequent reduction in NF-κB activity, leading to increased apoptosis markers such as cleaved PARP and caspase-3 .

Table 1: Summary of Anticancer Studies on Oxadiazole Derivatives

CompoundCell LineMechanism of ActionReference
CMOHCCNF-κB inhibition
1,3,4-Oxadiazole DerivativeVariousApoptosis induction

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been extensively studied. For example, compounds containing the 1,3,4-oxadiazole core have shown efficacy against various bacterial strains including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. One study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like chloramphenicol .

Table 2: Antimicrobial Activity of Selected Oxadiazole Derivatives

CompoundTarget BacteriaMIC (μg/mL)Reference
Compound AMRSA4
Compound BE. coli8
Compound CPseudomonas aeruginosa16

Anti-inflammatory Activity

Oxadiazoles have also been investigated for their anti-inflammatory properties. Compounds with this scaffold have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. The mechanism often involves the suppression of inflammatory mediators such as TNF-α and IL-6 .

Case Studies

  • Case Study on Anticancer Effects : A specific study evaluated a series of oxadiazole derivatives in vitro against HCC cells. The lead compound demonstrated a dose-dependent reduction in cell viability and induced apoptosis through the NF-κB pathway .
  • Case Study on Antimicrobial Activity : In another investigation, a novel oxadiazole derivative was tested against a panel of bacterial strains. Results showed that it was particularly effective against MRSA, achieving an MIC that was four times lower than that of vancomycin .

Q & A

Q. What are the established synthetic routes for this compound, and how are intermediates characterized?

Methodological Answer: The synthesis involves multi-step protocols starting from commercially available sulfonyl chlorides and benzyloxy precursors. Key steps include:

  • Acylation of phenylalanine with 4-[(4-bromophenyl)sulfonyl]benzoyl chloride to form N-acyl-α-amino acids .
  • Cyclodehydration using ethyl carbonochloridate and 4-methylmorpholine to generate 1,3-oxazol-5(4H)-one intermediates .
  • Robinson-Gabriel reaction with phosphoryl trichloride to yield 1,3-oxazole derivatives .
    Characterization Tools:
  • Elemental analysis and NMR spectroscopy (1H/13C) for structural confirmation.
  • HPLC for purity assessment (>95% recommended) .

Q. Table 1: Key Synthesis Steps

StepReaction TypeReagents/ConditionsIntermediate/ProductCharacterization Methods
1AcylationBenzoyl chloride, phenylalanineN-acyl-α-amino acidFT-IR, NMR, MS
2CyclodehydrationEthyl carbonochloridate1,3-oxazol-5(4H)-oneUV-Vis, elemental analysis
3Robinson-Gabriel cyclizationPOCl3, reflux1,3-oxazole derivativesHPLC, NMR

Q. Which spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • 1H/13C NMR : Assign signals to confirm benzyloxy, sulfonyl, and oxadiazole moieties. For example, sulfonyl methyl groups resonate at δ 2.4–3.0 ppm, while oxadiazole protons appear as singlet(s) near δ 8.5–9.0 ppm .
  • FT-IR : Identify key functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹ for oxadiazole; S=O stretch at 1150–1250 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ or [M–Br]– for brominated intermediates) .

Q. What preliminary biological assays are used to evaluate bioactivity?

Methodological Answer:

  • Cytotoxicity Screening : Use Daphnia magna assays to assess acute toxicity (LC50 values) as a rapid ecotoxicological model .
  • Antibacterial Testing : Agar dilution methods against Gram-positive/negative strains (e.g., S. aureus, E. coli) with MIC (minimum inhibitory concentration) determination .

Advanced Research Questions

Q. How can synthetic yield be optimized for the oxadiazole core?

Methodological Answer:

  • Catalyst Selection : Replace AlCl3 with Lewis acids like FeCl3 or ionic liquids to enhance acylation efficiency .
  • Solvent Optimization : Use anhydrous dichloromethane (DCM) instead of toluene for cyclodehydration to reduce side reactions .
  • Temperature Control : Maintain reflux at 80–90°C during Robinson-Gabriel reactions to balance reaction rate and decomposition .

Q. How to resolve contradictions in spectral data interpretation?

Methodological Answer:

  • Ambiguous NMR Peaks : Employ 2D NMR (COSY, HSQC) to differentiate overlapping signals (e.g., benzyloxy vs. furan protons) .
  • Elemental Analysis Discrepancies : Cross-validate with high-resolution MS (HRMS) to confirm molecular formula .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified benzyloxy or sulfonyl groups (e.g., replacing 4-methylbenzenesulfonyl with nitro or amino variants) .
  • Biological Profiling : Compare cytotoxicity (e.g., IC50 in cancer cell lines) and antibacterial activity across analogs to identify pharmacophoric groups .

Q. Table 2: SAR Insights

Substituent ModificationObserved Bioactivity ChangeKey Reference
Bromine → Chlorine on phenylReduced cytotoxicity in Daphnia
Methyl → Ethyl on sulfonylEnhanced antibacterial activity

Q. How to address stability challenges under varying conditions?

Methodological Answer:

  • Photodegradation Studies : Expose the compound to UV light (254 nm) and monitor decomposition via HPLC .
  • pH Stability : Test solubility and integrity in buffers (pH 2–12) to identify optimal storage conditions (e.g., pH 7.4 for aqueous solutions) .

Q. What advanced models validate cytotoxicity beyond Daphnia magna?

Methodological Answer:

  • In Vitro Cancer Cell Lines : Use MTT assays on HeLa or MCF-7 cells to quantify apoptosis/necrosis .
  • In Silico Prediction : Apply QSAR models (e.g., TOPKAT) to predict toxicity profiles based on molecular descriptors .

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